アンチリン

説明

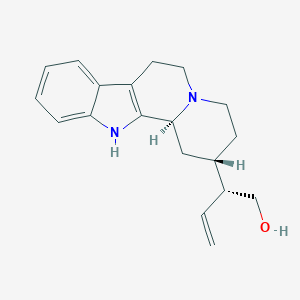

Antirhine is a member of beta-carbolines.

Antirhine is a natural product found in Strychnos angolensis, Strychnos camptoneura, and other organisms with data available.

科学的研究の応用

“アンチリン”の用途に関する包括的な分析

“アンチリン”は、“アンスリン”としても知られており、様々な科学研究分野で関心の高い化合物です。以下は、異なる科学分野におけるアンチリンのユニークな用途に関する詳細な分析です。

アンチリンアルカロイドの合成: アンチリンアルカロイドは、その潜在的な生物活性により、研究の重要な分野となっています。 これらのアルカロイドの合成のための一般的な戦略には、シアン化物触媒によるイミノ・ステッター反応が含まれます 。この方法は、医薬品や化学研究に使用できる複雑な有機構造を作るための経路を提供します。

糖の比色定量: アンスリンは、糖の定性的および定量的な推定のための比色法であるアンスロン試験において重要な役割を果たしています 。この試験は、様々な生物学的および食品サンプル中の糖の含有量を決定するために不可欠であり、栄養分析や研究に役立ちます。

生化学における糖分析: 生化学では、アンスロン法を使用してサンプル中の糖濃度を決定します 。この方法は、生体の代謝経路とエネルギー貯蔵機構を理解するために不可欠です。

化学教育と研究: アンチリンを含む詳細な合成手順と反応は、高度な有機化学と合成方法を教えるための貴重な教育資料を提供します 。この知識は、化学研究における新しい合成経路を開発する学生や研究者にとって非常に重要です。

合成手法の開発: アンチリンに関する研究は、様々な有機化合物の構築に適用できる新しい合成手法の開発につながっています 。これらの手法は、合成化学者が利用できるツールキットを拡大する上で役立ちます。

医薬品研究: アンチリンアルカロイドの構造的複雑さと潜在的な生物活性は、それらを医薬品研究の対象としています 。その合成を理解することで、新しい薬物や治療薬の発見につながる可能性があります。

分析化学技術: アンスリンを含むアンスロン試験の原理は、分析化学で、化学物質の検出と定量のための新しい技術を開発するために適用されています 。これらの技術は、医薬品および食品業界における品質管理に不可欠です。

生化学分析

Biochemical Properties

Antirhine plays a crucial role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. It has been observed to interact with key enzymes involved in cellular metabolism and signaling pathways. For instance, Antirhine has shown inhibitory effects on certain enzymes, which can lead to alterations in metabolic flux and cellular homeostasis . Additionally, it interacts with proteins involved in apoptosis, thereby influencing cell survival and death mechanisms .

Cellular Effects

Antirhine exerts significant effects on various types of cells and cellular processes. It has been demonstrated to induce cytotoxicity and apoptosis in human adenocarcinoma cells, including MCF-7, HepG2, and HeLa cells . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Antirhine has been shown to increase the apoptotic cell population in cancer cells, thereby promoting programmed cell death .

Molecular Mechanism

The molecular mechanism of Antirhine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Antirhine binds to specific proteins and enzymes, leading to their inhibition or activation. This interaction can result in the modulation of signaling pathways that regulate cell proliferation, apoptosis, and other cellular processes . Furthermore, Antirhine’s influence on gene expression contributes to its overall biological effects, including its cytotoxic and apoptotic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Antirhine have been observed to change over time. Studies have shown that Antirhine’s stability and degradation can impact its long-term effects on cellular function. For instance, prolonged exposure to Antirhine can lead to sustained cytotoxic effects in cancer cells, while its degradation products may exhibit different biological activities . Understanding these temporal effects is crucial for optimizing its therapeutic potential.

Dosage Effects in Animal Models

The effects of Antirhine vary with different dosages in animal models. Research has indicated that there are threshold effects, where low doses may have minimal impact, while higher doses can induce significant biological responses. At high doses, Antirhine has been associated with toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies . These findings underscore the need for careful consideration of dosage when evaluating Antirhine’s therapeutic potential.

Metabolic Pathways

Antirhine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It has been shown to affect metabolic flux and metabolite levels, thereby influencing cellular homeostasis. For example, Antirhine’s interaction with enzymes involved in arginine metabolism can impact the production of nitric oxide and other metabolites, which play critical roles in cellular function and signaling .

Transport and Distribution

The transport and distribution of Antirhine within cells and tissues involve specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Antirhine’s distribution can affect its biological activity, as its presence in specific tissues or organelles may enhance or inhibit its effects . Understanding these transport mechanisms is essential for developing targeted therapeutic strategies.

Subcellular Localization

Antirhine’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact its activity and function, as the compound may exert different effects depending on its cellular context. For instance, Antirhine’s presence in the mitochondria can enhance its pro-apoptotic effects, while its localization in the cytoplasm may influence other cellular processes .

生物活性

Antirhine, a compound derived from the plant Strychnos, has garnered attention for its diverse biological activities. This article explores the biological activity of antirhine, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Antirhine is an alkaloid characterized by its complex structure, which contributes to its varied biological effects. The synthesis and structural elucidation of antirhine have been extensively studied, revealing its potential as a lead compound for further drug development. The general strategy for synthesizing antirhine involves several synthetic methodologies that optimize yield and purity, allowing for detailed biological evaluations.

Biological Activities

Antirhine exhibits a range of biological activities, including:

- Antimicrobial Activity : Antirhine has demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL against clinically relevant pathogens such as Staphylococcus aureus and Escherichia coli .

- Antiviral Activity : Preliminary studies suggest that antirhine may possess antiviral properties, although specific mechanisms remain to be fully elucidated. The compound's activity against viral pathogens could be linked to its ability to interfere with viral replication processes .

- Cytotoxic Effects : Antirhine has shown cytotoxic effects in various cancer cell lines. For instance, it has been observed to induce apoptosis in certain types of cancer cells, highlighting its potential as an anticancer agent .

The biological activity of antirhine can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : Antirhine may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication, thereby exerting its antimicrobial and antiviral effects .

- Induction of Apoptosis : In cancer cells, antirhine appears to activate apoptotic pathways, leading to increased cell death. This effect is often mediated by the upregulation of pro-apoptotic proteins such as caspases .

- Interaction with Cellular Pathways : Antirhine may modulate various signaling pathways involved in inflammation and cell survival, contributing to its anti-inflammatory properties .

Case Studies

Several case studies have highlighted the efficacy of antirhine in various biological contexts:

Data Summary

特性

IUPAC Name |

(2R)-2-[(2S,12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]but-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-2-13(12-22)14-7-9-21-10-8-16-15-5-3-4-6-17(15)20-19(16)18(21)11-14/h2-6,13-14,18,20,22H,1,7-12H2/t13-,14-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMNVEAAYOFGCI-DEYYWGMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CO)C1CCN2CCC3=C(C2C1)NC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H](CO)[C@H]1CCN2CCC3=C([C@@H]2C1)NC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40936319 | |

| Record name | 2-(1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizin-2-yl)but-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16049-28-8 | |

| Record name | (βR,2S,12bS)-β-Ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine-2-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16049-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhazinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016049288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizin-2-yl)but-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。